molecular formula C11H14 B1604870 4,7-Dimethylindan CAS No. 6682-71-9

4,7-Dimethylindan

Número de catálogo: B1604870
Número CAS: 6682-71-9
Peso molecular: 146.23 g/mol
Clave InChI: IWHKMCQFAMHMSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,7-Dimethylindan can be synthesized through various methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts to form the indan ring with the desired methyl substitutions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. The reactions are conducted under controlled temperatures and pressures to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 4,7-Dimethylindan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Organic Synthesis
4,7-Dimethylindan serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that are crucial in developing new compounds with desired properties. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.

Reaction Pathways

  • Oxidation: Can yield ketones or carboxylic acids.
  • Reduction: Converts to more saturated hydrocarbons.
  • Substitution: Introduces different functional groups into the indan ring.
Reaction TypeProductsCommon Reagents
Oxidation4,7-DimethylindanonePotassium permanganate
Reduction4,7-DimethylindanePalladium or platinum catalysts
SubstitutionVarious substituted indan derivativesHalogens, nitrating agents

Biological Applications

Potential Therapeutic Properties
Research has indicated that derivatives of this compound exhibit significant biological activities. One notable derivative is 2-arylidene-4,7-dimethylindan-1-one (FXY-1), which has been studied for its anticancer properties.

Case Study: FXY-1

FXY-1 has shown efficacy against lung cancer by inhibiting the Akt enzyme, which plays a pivotal role in cell survival and proliferation. In vitro studies demonstrated that FXY-1 induced apoptosis in cancer cells through DNA damage mechanisms and modulation of apoptotic proteins.

  • Mechanism of Action:
    • Induces DNA fragmentation.
    • Alters protein levels such as Bcl-2 and Bax.
    • Activates caspases leading to apoptosis.

Summary of Findings

The compound's interaction with the Akt pathway suggests its potential as a therapeutic agent in cancer treatment. Studies report significant tumor growth reduction in mouse xenograft models treated with FXY-1 .

Medicinal Chemistry

Drug Development
The structural characteristics of this compound derivatives make them suitable candidates for drug development. Their ability to modulate biological pathways positions them as potential lead compounds in the search for new therapeutic agents.

Notable Derivatives

  • IPX-18: Exhibits anti-inflammatory activity through NF-κB and Nrf2 signaling pathways.
  • FPMXY-14: Demonstrated anti-proliferative effects in renal cancer cells by inhibiting Akt phosphorylation.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized to produce specialty chemicals and materials. Its synthesis often involves large-scale alkylation reactions using methylating agents under controlled conditions to ensure high yield and purity.

Mecanismo De Acción

The mechanism of action of 4,7-Dimethylindan involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties compared to its analogs. These properties make it valuable in various chemical syntheses and applications .

Actividad Biológica

4,7-Dimethylindan, particularly in the form of its derivatives such as 2-arylidene-4,7-dimethyl indan-1-one (also referred to as FXY-1), has garnered attention in recent research for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a polycyclic aromatic compound that belongs to the indan family. Its derivatives have been synthesized and evaluated for various biological activities, including anti-cancer effects and modulation of inflammatory responses.

Anti-Cancer Activity

Numerous studies have demonstrated that this compound derivatives exhibit significant anti-cancer properties. For instance:

  • FXY-1 has been shown to induce apoptosis in lung cancer cells through DNA damage-mediated pathways. It activates mitochondrial pathways leading to cell death, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • In a comparative study, FXY-1 exhibited a dose-dependent reduction in cell viability in various lung cancer cell lines (A549 and NCI-H460). The compound was effective in inhibiting the phosphorylation of Akt, a critical pathway involved in cancer cell proliferation and survival .

Anti-Inflammatory Activity

The compound also shows potential anti-inflammatory effects. A recent study on another derivative, IPX-18 , indicated that it inhibited pro-inflammatory cytokines such as TNF-α and IFN-γ with IC50 values ranging from 91.63 nM to 298.8 nM . This suggests that this compound derivatives may modulate inflammatory responses through pathways involving NF-κB and Nrf2 signaling.

Case Studies and Experimental Data

  • Apoptosis Induction : In vitro studies have shown that FXY-1 treatment leads to nuclear condensation and fragmentation in lung cancer cells. Flow cytometry analysis indicated an increase in sub-G1 populations, suggesting significant apoptosis induction .
  • Cell Viability Assays : MTT assays conducted on various cancer cell lines revealed that FXY-1 had a GI50 concentration of approximately 75 nM in Caki-1 cells and 100 nM in A-498 cells . The compound demonstrated superior efficacy compared to standard chemotherapeutics like sunitinib.
  • Combination Therapy : Studies have explored the synergistic effects of combining FXY-1 with other agents like indirubin (I3M). This combination resulted in enhanced anti-metastatic effects and higher apoptotic rates compared to monotherapy .

Data Tables

Compound Cell Line GI50 (nM) Mechanism
FXY-1Caki-175Akt inhibition, apoptosis induction
FXY-1A-498100Akt inhibition, apoptosis induction
SunitinibCaki-13540Standard chemotherapy
SunitinibA-49811810Standard chemotherapy

Propiedades

IUPAC Name

4,7-dimethyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHKMCQFAMHMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064451
Record name 4,7-Dimethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6682-71-9
Record name 4,7-Dimethylindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-DIMETHYLINDAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethylindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-DIMETHYLINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21FH91HS6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Zinc amalgam (prepared by mixing zinc dust (25.0 g), mercuric chloride (2.5 g), concentrated hydrochloric acid (3 ml) and water (50 ml) together for 5 minutes, then decanting the aqueous solution) was added to a mixture of 4,7-dimethylindan-1-one (25.0 g, 156 mmole), acetic acid (50 ml), water (50 ml) and concentrated hydrochloric acid (100 ml). The mixture was refluxed with vigorous stirring for 12 hours, then cooled, poured into water and extracted with diethyl ether. The ether extract was washed successively with water, dilute aqueous sodium bicarbonate solution and water. Then dried over anhydrous sodium sulfate and concentrated. Purification by column chromatography over silica gel (eluant hexane) gave 4,7-dimethylindane (18.5 g, 81.4%) as an oil.
[Compound]
Name
Zinc amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dimethylindan
Reactant of Route 2
4,7-Dimethylindan
Reactant of Route 3
4,7-Dimethylindan
Reactant of Route 4
4,7-Dimethylindan
Reactant of Route 5
Reactant of Route 5
4,7-Dimethylindan
Reactant of Route 6
4,7-Dimethylindan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.